molecular formula C20H16F3N3OS B2617970 (E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine CAS No. 478063-10-4

(E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine

Cat. No.: B2617970
CAS No.: 478063-10-4
M. Wt: 403.42
InChI Key: YZQAJVWVORLJFU-BRJLIKDPSA-N
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Description

(E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6400^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine is a complex organic compound with a unique structure that includes a trifluoromethyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine typically involves multiple steps. The starting materials include 3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl and 3-(trifluoromethyl)benzyl alcohol. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development. Studies have shown its potential in treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of (E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole-containing molecules and trifluoromethyl-substituted compounds. Examples include:

Uniqueness

What sets (E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine apart is its unique combination of a thiazole ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(E)-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)-N-[[3-(trifluoromethyl)phenyl]methoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3OS/c1-12(25-27-11-14-6-5-7-15(10-14)20(21,22)23)18-13(2)26-17-9-4-3-8-16(17)24-19(26)28-18/h3-10H,11H2,1-2H3/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQAJVWVORLJFU-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOCC4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OCC4=CC(=CC=C4)C(F)(F)F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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